molecular formula C17H20N2O2 B13242134 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline

4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline

Cat. No.: B13242134
M. Wt: 284.35 g/mol
InChI Key: JWPBDFGSRODXLC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline (CAS: 53055-03-1) is a structurally complex aniline derivative featuring a methoxy-substituted aromatic ring linked to a tetrahydroquinoline moiety via a methylene-oxygen bridge. Its molecular formula is C₁₈H₂₃ClN₂O, with a molecular weight of 282.38 g/mol . The compound’s synthesis often involves multi-step protocols, including cross-coupling reactions such as Buchwald-Hartwig amination, as seen in structurally related quinoline derivatives .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline

InChI

InChI=1S/C17H20N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-5,7,9-10,14,19H,6,8,11,18H2,1H3

InChI Key

JWPBDFGSRODXLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC2CCC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline intermediate, which is then reacted with an appropriate aniline derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction might be carried out in the presence of a base such as sodium carbonate and a solvent like methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography might also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce various aniline derivatives with different functional groups .

Scientific Research Applications

4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues in Quinoline and Aniline Families

The compound shares structural motifs with several classes of molecules, including quinoline-based anilines, dihydrobenzooxazines, and trifluoromethyl-substituted anilines. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Structural Features Melting Point/Physical State Key Synthesis Steps References
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline (53055-03-1) Methoxy-aniline + tetrahydroquinoline bridge Solid (exact mp N/A) Cross-coupling, methylation, deprotection
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Chlorophenyl + methoxyphenyl substituents on quinoline 223–225°C (ethanol recryst.) Pd-catalyzed coupling, column chromatography
4-Methoxy-3-(trifluoromethyl)aniline Trifluoromethyl group at meta position to methoxy Hydrolysis product (stability noted) Biotransformation (in vivo hydrolysis)
4-(3-(4-Fluorophenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline (13e) Dihydrobenzooxazine core + fluorophenyl substituent Solid (mp: 168–170°C) BBr₃-mediated demethylation, NMR/MS analysis
6-(4-Methoxyphenyl)pyridin-3-amine (52057-98-4) Pyridine ring + methoxyphenyl group Similarity score: 0.79 Structural similarity to target compound

Biological Activity

4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 4-methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline
  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2
  • Molecular Weight : 284.357 g/mol

This structure suggests a combination of aniline and tetrahydroquinoline functionalities, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline has been explored in various studies. Key areas of focus include:

The mechanisms through which 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Interaction with Receptors : It could potentially interact with receptors that play roles in signaling pathways relevant to cancer and inflammation.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerAntiproliferative effects on cancer cells ,
AntimicrobialPotential antimicrobial activity
NeuroprotectivePossible neuroprotective properties

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that compounds similar to 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could disrupt bacterial cell wall synthesis and inhibit growth effectively compared to standard antibiotics.

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